![molecular formula C19H20N2O2 B3952820 2-[(4-methoxyphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B3952820.png)
2-[(4-methoxyphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole
Overview
Description
2-[(4-methoxyphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Praziquantel, and it is used as an anthelmintic drug to treat parasitic infections such as schistosomiasis and tapeworm infections.
Mechanism of Action
Praziquantel works by disrupting the cell membrane of the parasites, causing an influx of calcium ions and leading to paralysis and death of the parasite. This mechanism of action is unique to Praziquantel and is not shared by other anthelmintic drugs.
Biochemical and Physiological Effects:
Praziquantel has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Praziquantel has also been shown to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Praziquantel in lab experiments is its broad-spectrum activity against various parasites. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using Praziquantel is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of Praziquantel in scientific research. One area of interest is its potential use as an antitumor agent. Studies have shown that Praziquantel has antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Another potential area of research is the use of Praziquantel in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, Praziquantel is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique mechanism of action, broad-spectrum activity, and low toxicity profile make it an attractive candidate for further research. The future directions for the use of Praziquantel are promising and offer exciting opportunities for the development of new treatments for various diseases.
Scientific Research Applications
Praziquantel has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. Praziquantel has also been shown to have a positive effect on the immune system, enhancing the production of cytokines and increasing the activity of natural killer cells.
properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-23-16-10-8-15(22-3)9-11-16/h4-11H,1,12-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCJQKNFXJGRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3952738.png)
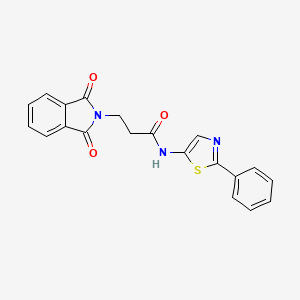

![N-(3,4-dichlorophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3952756.png)
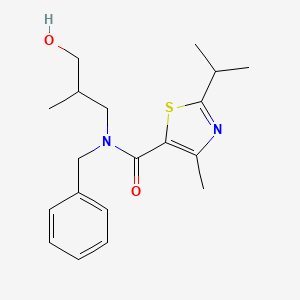

![5-methyl-2-[(4-pyridin-4-yl-1,4-diazepan-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3952773.png)
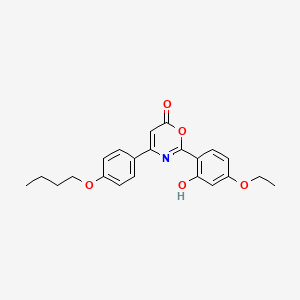
![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952782.png)
![6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3952784.png)
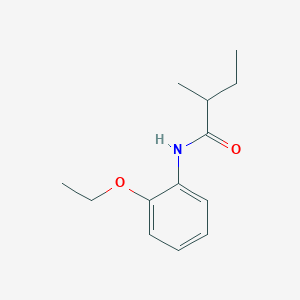
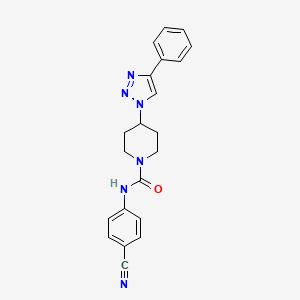
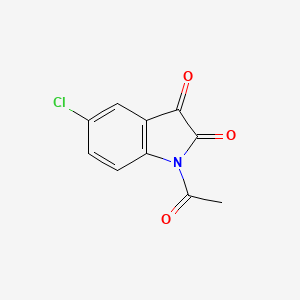
![2-[2-(3,4-dimethoxyphenyl)-1H-benzimidazol-1-yl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3952827.png)